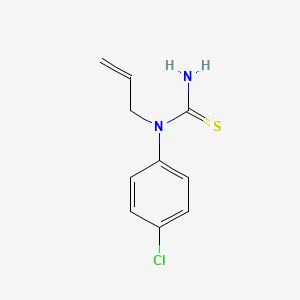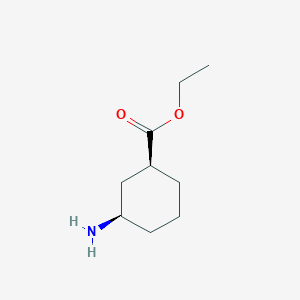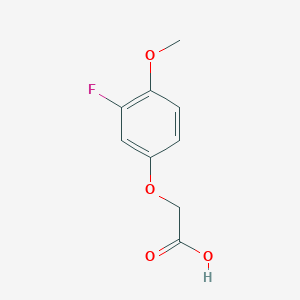
1-Bromo-3-chloro-5-ethenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-chloro-5-ethenylbenzene is an organic compound that belongs to the class of aryl halides It consists of a benzene ring substituted with bromine, chlorine, and ethenyl (vinyl) groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloro-5-ethenylbenzene can be synthesized through various methods, including electrophilic aromatic substitution and cross-coupling reactions. One common method involves the bromination and chlorination of ethenylbenzene (styrene) under controlled conditions. The reaction typically requires the use of bromine and chlorine sources, such as bromine (Br2) and chlorine (Cl2), in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-chloro-5-ethenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The ethenyl group can participate in addition reactions, such as hydrogenation and halogenation.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding epoxides or reduction to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Addition Reactions: Hydrogen gas (H2) with a palladium catalyst for hydrogenation; halogens (Br2, Cl2) for halogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Addition: Formation of saturated compounds or halogenated derivatives.
Oxidation: Formation of epoxides or other oxygenated compounds.
Reduction: Formation of alkanes or partially reduced intermediates.
Applications De Recherche Scientifique
1-Bromo-3-chloro-5-ethenylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-chloro-5-ethenylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution and addition reactions. The compound’s reactivity is influenced by the presence of electron-withdrawing bromine and chlorine atoms, which affect the electron density of the benzene ring and the ethenyl group. These interactions can lead to the formation of reactive intermediates, such as benzenonium ions, which further participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
1-Bromo-3-chloro-5-ethenylbenzene can be compared with other similar compounds, such as:
1-Bromo-2-chlorobenzene: Lacks the ethenyl group, resulting in different reactivity and applications.
1-Bromo-4-chlorobenzene: Positional isomer with different substitution pattern, affecting its chemical properties.
1-Bromo-3-chloro-5-fluorobenzene: Contains a fluorine atom instead of the ethenyl group, leading to distinct reactivity and uses.
The uniqueness of this compound lies in the presence of the ethenyl group, which imparts additional reactivity and potential for diverse applications in various fields.
Propriétés
IUPAC Name |
1-bromo-3-chloro-5-ethenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl/c1-2-6-3-7(9)5-8(10)4-6/h2-5H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMANDTDASCQEQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-2-{[bis(4-methoxyphenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-carbamoylbutanoic acid](/img/structure/B8067043.png)


![Ethyl 3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate](/img/structure/B8067058.png)




![(1R,2R,4S)-2-bromobicyclo[2.2.1]heptane](/img/structure/B8067124.png)


![3-bromo-1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B8067146.png)


